5,5'-Dibromo-2,2'-bithiophene
Overview
Description
5,5’-Dibromo-2,2’-bithiophene: is a bromine-substituted derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings. This compound is widely used as a building block in the synthesis of semiconducting materials, particularly in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Mechanism of Action
Target of Action
5,5’-Dibromo-2,2’-bithiophene is a bromine functioned 2,2’-bithiophene at 5,5’-positions . It is an important building block for the synthesis of a variety of semiconducting small molecules, oligothiophenes, and polymers . These compounds are primarily used in OLEDs, OFETs, and organic solar cells .
Mode of Action
The bromine functioned bithiophene is a key intermediate for Suzuki and Stille coupling reactions to form C-C bonds . This compound can be copolymerised with other compounds to afford a wide band gap conjugated polymers .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of semiconducting small molecules, oligothiophenes, and polymers . These materials are used in the construction of OLEDs, OFETs, and organic solar cells .
Result of Action
The result of the action of 5,5’-Dibromo-2,2’-bithiophene is the formation of a variety of semiconducting small molecules, oligothiophenes, and polymers . These compounds are used in the construction of OLEDs, OFETs, and organic solar cells . For instance, photodetectors of nanocomposite thin films containing these compounds exhibit a high external quantum efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2,2’-bithiophene: The most common method for synthesizing 5,5’-Dibromo-2,2’-bithiophene involves the bromination of 2,2’-bithiophene.
Reaction Conditions: The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5,5’-Dibromo-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,5’-Dibromo-2,2’-bithiophene undergoes substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium(0) catalysts and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in an aqueous or organic solvent.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts in an organic solvent.
Major Products:
Conjugated Polymers: These reactions often yield conjugated polymers used in electronic applications.
Functionalized Bithiophenes: Substituted bithiophenes with various functional groups for further applications.
Scientific Research Applications
Chemistry:
Building Block for Semiconductors: Used in the synthesis of semiconducting small molecules, oligothiophenes, and polymers.
Organic Electronics: Essential in the development of OLEDs, OFETs, and OPVs.
Biology and Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Comparison with Similar Compounds
2,5-Dibromothiophene: Another bromine-substituted thiophene used in similar applications.
3,3’-Dibromo-2,2’-bithiophene: A positional isomer with different electronic properties.
5-Bromo-2,2’-bithiophene: A mono-brominated derivative used in specific coupling reactions.
Uniqueness: 5,5’-Dibromo-2,2’-bithiophene is unique due to its symmetrical substitution pattern, which provides consistent reactivity in coupling reactions, making it a preferred building block for synthesizing conjugated polymers and other semiconducting materials .
Properties
IUPAC Name |
2-bromo-5-(5-bromothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCMLQAQIGJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348605 | |
Record name | 5,5'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4805-22-5 | |
Record name | 5,5'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-Dibromo-2,2'-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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